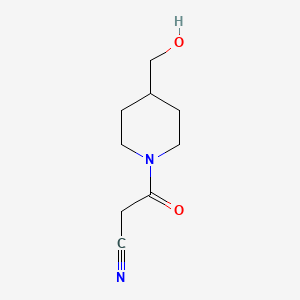
3-Chloro-6-(2-éthylpipéridin-1-yl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine is a heterocyclic organic compound belonging to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are often used as core scaffolds in medicinal chemistry. This compound has been studied for its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
Target of Action
Pyridazine derivatives, including pyridazinone, have been found to exhibit a wide range of pharmacological activities . They have been associated with numerous biological targets and physiological effects .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine may interact with its targets to modulate calcium ion influx, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that multiple pathways are affected, leading to downstream effects on various physiological processes.
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The compound can act as an inhibitor or substrate for these enzymes, affecting their catalytic activity and altering metabolic pathways .
Additionally, 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine has been shown to bind to certain receptor proteins, modulating their signaling pathways. For instance, it can interact with G-protein coupled receptors, leading to changes in downstream signaling cascades that regulate various cellular processes .
Cellular Effects
The effects of 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine on cells are diverse and depend on the cell type and context. In cancer cells, the compound has demonstrated cytotoxic effects, inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and survival.
In neuronal cells, 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine has been observed to influence neurotransmitter release and synaptic plasticity. By interacting with neurotransmitter receptors and transporters, the compound can alter synaptic transmission and affect neuronal communication .
Molecular Mechanism
At the molecular level, 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as kinases and phosphatases, which regulate phosphorylation events critical for cell signaling. By binding to the active sites of these enzymes, the compound can prevent their activity and disrupt signaling pathways .
Furthermore, 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes. This interaction can lead to changes in the transcriptional landscape of cells, affecting the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine have been studied over various time points. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions, such as high temperatures or exposure to light .
Long-term studies have shown that prolonged exposure to 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins. These changes can influence the compound’s efficacy and toxicity profiles over time .
Dosage Effects in Animal Models
In animal models, the effects of 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without significant adverse effects. At higher doses, toxic effects can occur, including hepatotoxicity, nephrotoxicity, and neurotoxicity .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome. Beyond this range, the risk of adverse effects increases, highlighting the importance of dose optimization in preclinical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine typically involves a nucleophilic aromatic substitution reaction. The starting material, 3,6-dichloropyridazine, undergoes substitution with 2-ethylpiperidine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted pyridazines.
Comparaison Avec Des Composés Similaires
Pyridazine: The parent compound with a similar core structure.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
3,6-Dichloropyridazine: A precursor in the synthesis of 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine.
Uniqueness: 3-Chloro-6-(2-ethylpiperidin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridazine core with a piperidine substituent makes it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-chloro-6-(2-ethylpiperidin-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-8-15(9)11-7-6-10(12)13-14-11/h6-7,9H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKSGOXUHRKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1461427.png)




![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)
amine](/img/structure/B1461435.png)
![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)

amine](/img/structure/B1461440.png)



